molecular formula C18H13F2NO4 B2878035 Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate CAS No. 847405-87-2

Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate

Cat. No.: B2878035
CAS No.: 847405-87-2
M. Wt: 345.302
InChI Key: HNZLZBWCRATQMA-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate is a benzofuran derivative featuring an ethyl carboxylate group at position 2 and a 3,4-difluorobenzamido substituent at position 2. The benzofuran scaffold is widely explored in medicinal chemistry due to its structural versatility and bioactivity. The 3,4-difluorobenzamido group introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and influence target binding compared to non-fluorinated analogs .

Properties

IUPAC Name

ethyl 3-[(3,4-difluorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO4/c1-2-24-18(23)16-15(11-5-3-4-6-14(11)25-16)21-17(22)10-7-8-12(19)13(20)9-10/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZLZBWCRATQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling is one approach . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Pharmacological Variations

The substituent at position 3 of the benzofuran ring critically determines biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 3) Biological Activity Key Structural Features
Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate 3,4-difluorobenzamido [Inferred: Anticancer/Enzyme inhibition] Fluorinated amide; enhanced metabolic stability
Ethyl 3-[(3,4,5-Trimethoxyphenyl)amino]benzofuran-2-carboxylate (3b, ) 3-(3,4,5-trimethoxyphenyl)amino Anticancer (IC₅₀: 1.2–3.8 μM) Electron-donating methoxy groups; amino linkage
Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate (22, ) Piperazinylmethyl/imidazole groups Anti-HIV, antitumor Bulky substituents; nitroimidazole moiety
Benzofuran-2-carbohydrazide derivatives () Hydrazide Urease/α-glucosidase inhibition (IC₅₀: 12–45 μM) Hydrazide group; hydrogen-bonding capacity
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate () 5,5-difluoro (saturated ring) [Not reported] Saturated ring; tetrahydrofuran core

Key Findings and Mechanistic Insights

  • Fluorine Substitution: The 3,4-difluorobenzamido group in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like 3b (trimethoxyphenylamino) .
  • Amide vs. Hydrazide Linkages : While the target compound’s amide group may improve stability over hydrazide derivatives (e.g., ), hydrazides exhibit stronger urease inhibition due to their ability to coordinate metal ions in enzyme active sites .
  • Bulkier Substituents : Compounds with piperazinylmethyl or imidazole groups (e.g., 21 and 22 in ) show broader activity spectra (e.g., antitumor and anti-HIV) but may suffer from reduced bioavailability due to higher molecular weight.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Methoxy-substituted analogs (e.g., 21 and 22 in ) exhibit improved aqueous solubility compared to the target compound’s fluorinated amide, which may be more lipophilic.

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